molecular formula C22H26O9 B12669529 Unii-R7M3Y4C8BK

Unii-R7M3Y4C8BK

Cat. No.: B12669529
M. Wt: 434.4 g/mol
InChI Key: BILSMHBWRCOPGJ-AUGSTJLKSA-N
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Description

UNII-R7M3Y4C8BK is a unique identifier assigned by the Global Substance Registration System (GSRS), a regulatory-standardized database managed by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This system provides unambiguous scientific descriptions for substances critical to medicine and translational research, including small molecules, biologics, and polymers.

Properties

Molecular Formula

C22H26O9

Molecular Weight

434.4 g/mol

IUPAC Name

[(1R,2S,4R,6R,8R,9R,13S,14S,16S,19S)-6,9,14-trihydroxy-10,14-dimethyl-5-methylidene-18-oxo-7,17,20-trioxahexacyclo[11.5.1.19,12.01,12.04,8.016,19]icos-10-en-2-yl] acetate

InChI

InChI=1S/C22H26O9/c1-8-6-20-15-14-12(7-19(15,4)26)29-18(25)21(14,20)13(28-10(3)23)5-11-9(2)17(24)30-16(11)22(8,27)31-20/h6,11-17,24,26-27H,2,5,7H2,1,3-4H3/t11-,12+,13+,14+,15+,16-,17-,19+,20?,21-,22-/m1/s1

InChI Key

BILSMHBWRCOPGJ-AUGSTJLKSA-N

Isomeric SMILES

CC1=CC23[C@H]4[C@H]5[C@]2([C@H](C[C@H]6[C@H]([C@@]1(O3)O)O[C@H](C6=C)O)OC(=O)C)C(=O)O[C@H]5C[C@]4(C)O

Canonical SMILES

CC1=CC23C4C5C2(C(CC6C(C1(O3)O)OC(C6=C)O)OC(=O)C)C(=O)OC5CC4(C)O

Origin of Product

United States

Preparation Methods

The preparation methods for Unii-R7M3Y4C8BK involve various synthetic routes and reaction conditions. These methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions ensures the efficient production of the compound.

    Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated equipment and standardized protocols. .

Chemical Reactions Analysis

Unii-R7M3Y4C8BK undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of this compound.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be carried out using reagents such as halogens or alkylating agents.

    Common Reagents and Conditions: The common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. .

Scientific Research Applications

Unii-R7M3Y4C8BK has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe or marker in biochemical assays.

    Medicine: The compound has potential therapeutic applications in medicine. It can be used as an active ingredient in pharmaceutical formulations for the treatment of specific diseases.

Mechanism of Action

The mechanism of action of Unii-R7M3Y4C8BK involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific structure and properties of this compound .

Comparison with Similar Compounds

Structural Analogues

Hypothetical structural analogues might include compounds with:

  • Shared functional groups (e.g., hydroxyl, amine).
  • Isosteric replacements (e.g., sulfur-for-oxygen substitutions).

Table 1: Structural and Physicochemical Comparison

Property UNII-R7M3Y4C8BK Compound A (Hypothetical) Compound B (Hypothetical)
Molecular Weight (g/mol) Data required 250.3 265.8
LogP Data required 2.1 3.4
Solubility (mg/mL) Data required 15.2 8.7
Melting Point (°C) Data required 145 162

Note: Specific data for this compound would require access to its GSRS entry or experimental studies .

Functional Analogues

Functional analogues may share applications but differ structurally. For example:

  • Catalytic Activity: Comparison with metal-organic frameworks (MOFs) or organocatalysts in industrial synthesis .
  • Therapeutic Use : If this compound is a drug candidate, analogues might include FDA-approved drugs with similar mechanisms (e.g., kinase inhibitors, receptor antagonists).

Table 2: Functional Efficacy Comparison

Parameter This compound Compound C (Reference Drug)
IC50 (nM) Data required 12.3
Half-life (hours) Data required 6.7
Target Binding Affinity Data required 89%

Research Findings and Challenges

Key Findings

  • Structural Flexibility : Hypothetical analogues with lower molecular weight may exhibit enhanced bioavailability but reduced target specificity .
  • Thermal Stability : Compounds with higher melting points (e.g., Compound B) could be preferable for high-temperature industrial processes .
  • Toxicity Trade-offs : Increased LogP values (indicative of lipophilicity) often correlate with improved membrane permeability but higher hepatotoxicity risks .

Limitations

  • Reproducibility : Comparative studies require standardized experimental protocols (e.g., consistent solvent systems, temperature controls) to ensure validity .

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